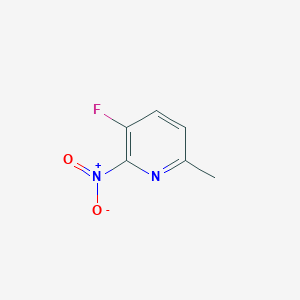

3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione

Übersicht

Beschreibung

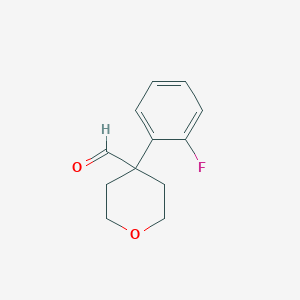

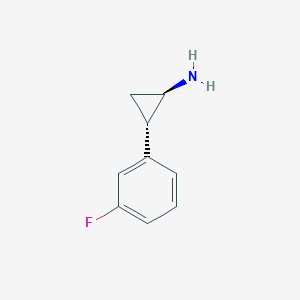

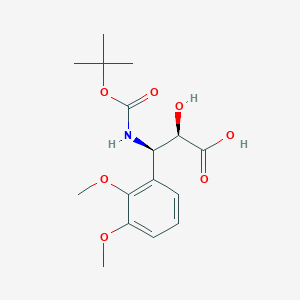

The compound “3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione” appears to contain a piperazine ring, which is a heterocyclic amine, and a 2,5-dione group, which is a type of carbonyl group. The presence of a fluorophenyl group indicates that the compound also contains a phenyl ring (a variant of a benzene ring) with a fluorine atom attached.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-fluorophenyl derivative with a 1-methylpiperazine-2,5-dione derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperazine ring. The exact structure would depend on the specific locations of the fluorophenyl and 2,5-dione groups on the ring.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine ring, the 2,5-dione group, and the fluorophenyl group. The piperazine ring is known to participate in various chemical reactions, particularly those involving the nitrogen atoms. The 2,5-dione group could potentially undergo reactions with nucleophiles, and the C-F bond in the fluorophenyl group is typically quite stable but can be activated under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2,5-dione group and the potentially aromatic fluorophenyl group could impact the compound’s solubility, melting point, boiling point, and other physical properties.Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors and Pyrrolopyrroles

Fluorophore-based chemosensors represent a significant area of research, with various compounds, including those related to piperazine derivatives and fluorinated molecules, being developed for the detection of metal ions, anions, and neutral molecules. These chemosensors demonstrate high selectivity and sensitivity, offering extensive opportunities for environmental monitoring, clinical diagnostics, and biochemical research (Roy, 2021). Additionally, diketopyrrolopyrroles, closely related to piperazine derivatives in terms of their application in dye-sensitized solar cells and fluorescence imaging, highlight the broad utility of such compounds in developing high-quality pigments and advanced optical materials (Grzybowski & Gryko, 2015).

Fluorinated Pyrimidines in Cancer Treatment

The role of fluorinated compounds, especially in the context of cancer treatment, is noteworthy. Fluorinated pyrimidines like 5-Fluorouracil (5-FU) are pivotal in treating various cancers, demonstrating the critical role of fluorine chemistry in medicinal applications. This area of research provides insights into the synthesis, metabolism, and therapeutic applications of fluorinated compounds, underscoring their significance in personalized medicine (Gmeiner, 2020).

Phenylpiperazine Derivatives

Phenylpiperazine derivatives, a class encompassing a wide range of chemical structures including potentially 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione, have shown versatility in medicinal chemistry. These compounds have been explored for their therapeutic potentials across various CNS disorders, demonstrating the scaffold's "druglikeness" and its broader applicability beyond CNS-targeted therapies (Maia, Tesch, & Fraga, 2012). The research highlights the scaffold's ability to yield new classes of therapeutic agents through appropriate modifications.

Novel Research Strategies for Hydantoin Derivatives

Hydantoin derivatives represent another area of interest closely related to the research on piperazine derivatives and fluorinated compounds. These non-aromatic five-membered heterocycles have been identified as preferred scaffolds in drug discovery, underscoring their biological and pharmacological activities. The versatility of hydantoin and its derivatives in therapeutic applications offers insights into the potential applications of similarly structured compounds like 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione (Shaikh et al., 2023).

Safety And Hazards

As with any chemical compound, handling “3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity.

Zukünftige Richtungen

The study and application of “3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione” would depend on its biological activity and potential uses. Piperazine derivatives are a rich field of study in medicinal chemistry, and fluorinated compounds are of particular interest due to the unique properties of fluorine.

Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have a specific context or application in mind for this compound, that information could help provide a more targeted analysis.

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCCKPYDDRGQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1439313.png)